Cas no 1396851-99-2 (N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide)

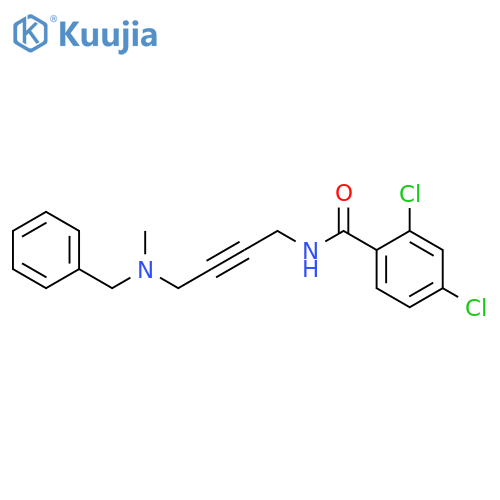

1396851-99-2 structure

商品名:N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide 化学的及び物理的性質

名前と識別子

-

- N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide

- N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,4-dichlorobenzamide

- N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide

- CHEMBL4889739

- F6244-3293

- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dichlorobenzamide

- 1396851-99-2

- AKOS024542979

-

- インチ: 1S/C19H18Cl2N2O/c1-23(14-15-7-3-2-4-8-15)12-6-5-11-22-19(24)17-10-9-16(20)13-18(17)21/h2-4,7-10,13H,11-12,14H2,1H3,(H,22,24)

- InChIKey: BWRAVGQGRHWOCN-UHFFFAOYSA-N

- ほほえんだ: C(NCC#CCN(CC1=CC=CC=C1)C)(=O)C1=CC=C(Cl)C=C1Cl

計算された属性

- せいみつぶんしりょう: 360.0796186g/mol

- どういたいしつりょう: 360.0796186g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 465

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 32.3Ų

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6244-3293-4mg |

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |

1396851-99-2 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6244-3293-25mg |

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |

1396851-99-2 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6244-3293-2μmol |

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |

1396851-99-2 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6244-3293-50mg |

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |

1396851-99-2 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6244-3293-10mg |

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |

1396851-99-2 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6244-3293-15mg |

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |

1396851-99-2 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6244-3293-20mg |

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |

1396851-99-2 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6244-3293-2mg |

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |

1396851-99-2 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6244-3293-20μmol |

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |

1396851-99-2 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6244-3293-1mg |

N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,4-dichlorobenzamide |

1396851-99-2 | 1mg |

$54.0 | 2023-09-09 |

N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1396851-99-2 (N-{4-benzyl(methyl)aminobut-2-yn-1-yl}-2,4-dichlorobenzamide) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量